molecular formula C11H9NO2 B14584724 2-Methyl-1H-2-benzazepine-1,3(2H)-dione CAS No. 61598-45-6

2-Methyl-1H-2-benzazepine-1,3(2H)-dione

Cat. No.: B14584724
CAS No.: 61598-45-6
M. Wt: 187.19 g/mol
InChI Key: FJMYEJGRPVDNQJ-UHFFFAOYSA-N
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Description

2-Methyl-1H-2-benzazepine-1,3(2H)-dione is a heterocyclic compound that belongs to the benzazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of N-substituted anthranilic acids: This method involves the reaction of N-substituted anthranilic acids with acylating agents.

    Condensation reactions: Using suitable aldehydes or ketones with amines followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalytic processes: Using catalysts to enhance reaction rates.

    High-pressure reactions: To facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-2-benzazepine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinones or other oxidized derivatives.

    Reduction: May yield amines or other reduced derivatives.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione involves its interaction with specific molecular targets. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway involvement: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1H-2-benzazepine-1,3(2H)-dione: Lacks the methyl group at the 2-position.

    2-Methyl-1H-2-benzazepine: Lacks the dione functionality.

Uniqueness

2-Methyl-1H-2-benzazepine-1,3(2H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzazepine derivatives.

Properties

CAS No.

61598-45-6

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-methyl-2-benzazepine-1,3-dione

InChI

InChI=1S/C11H9NO2/c1-12-10(13)7-6-8-4-2-3-5-9(8)11(12)14/h2-7H,1H3

InChI Key

FJMYEJGRPVDNQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=CC=CC=C2C1=O

Origin of Product

United States

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